molecular formula C19H27N3O2 B2497586 1-Cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894005-23-3

1-Cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2497586
CAS No.: 894005-23-3
M. Wt: 329.444
InChI Key: GGVHRGVBVYZMKY-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound with the CAS Number 894005-23-3 and a molecular formula of C19H27N3O2 . It features a molecular weight of 329.4 g/mol . The compound's structure incorporates a urea functional group, a cyclohexyl moiety, and a pyrrolidinone ring system substituted with a 3,4-dimethylphenyl group. The urea functionality is of significant interest in medicinal chemistry and drug discovery due to its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for specific drug-target interactions and modulating properties like potency and selectivity . Urea-containing compounds are explored for a wide range of applications, including use as anticancer, antibacterial, and anticonvulsive agents . This product is intended for research purposes such as analytical testing, method development, and chemical synthesis. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-13-8-9-17(10-14(13)2)22-12-16(11-18(22)23)21-19(24)20-15-6-4-3-5-7-15/h8-10,15-16H,3-7,11-12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVHRGVBVYZMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclohexyl isocyanate with 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-Cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Analysis

The table below summarizes key differences between the target compound and four analogs from the evidence:

Compound Name & Reference Molecular Formula MW (g/mol) Key Substituents Functional Groups ESI-MS [M+H]+ Notes
Target Compound C₁₉H₂₅N₃O₂ 327.43 3,4-Dimethylphenyl, cyclohexyl Urea, pyrrolidinone N/A Balanced hydrophobicity; free NH for H-bonding .
9n C₂₁H₂₇N₅OS 422.2 3,4-Dimethylphenyl, thiazole, piperazine Urea, thiazole, piperazine 422.2 Higher MW due to thiazole and piperazine; increased basicity .
9o C₂₀H₂₀ClF₃N₅OS 480.2 3-Cl-4-CF₃-phenyl, thiazole, piperazine Urea, halogen, trifluoromethyl 480.2 Enhanced electronegativity; potential metabolic stability .
Compound 53 C₂₁H₂₅FN₃O 370.20 4-Fluorobenzyl, indoline, cyclohexyl Urea, indoline, fluorine 370.1956 Rigid indoline scaffold; fluorine improves bioavailability .
BJ49336 C₂₀H₂₉N₃O₄ 375.46 3,4-Dimethoxyphenyl, methylurea Urea (methylated), pyrrolidinone N/A Methoxy groups increase polarity; methylated urea reduces H-bonding .

Key Comparative Insights

Substituent Effects on Polarity and Bioavailability: The target’s 3,4-dimethylphenyl group enhances hydrophobicity compared to BJ49336’s 3,4-dimethoxyphenyl, which introduces polar methoxy groups. This difference impacts solubility and membrane permeability .

Impact of Additional Rings and Heteroatoms: Compounds 9n and 9o incorporate thiazole and piperazine rings, increasing molecular complexity and basicity. These features may enhance target affinity but reduce blood-brain barrier penetration due to higher polarity . Compound 53’s indoline core provides conformational rigidity, contrasting with the target’s flexible pyrrolidinone ring. This rigidity could influence selectivity in enzyme inhibition .

Urea Modifications :

  • The target’s unmethylated urea allows for hydrogen bonding, critical for interactions with biological targets. In contrast, BJ49336 ’s methylated urea sacrifices H-bond capacity for increased metabolic stability .

Molecular Weight and Drug-Likeness :

  • The target (MW 327) and BJ49336 (MW 375) adhere more closely to Lipinski’s rule of five (MW < 500) than 9n (MW 422) and 9o (MW 480), suggesting better oral bioavailability .

Biological Activity

1-Cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C18H26N2O\text{C}_{18}\text{H}_{26}\text{N}_{2}\text{O}

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in inflammatory processes, particularly cyclooxygenase (COX) enzymes.

Key Mechanisms:

  • COX Inhibition : Similar compounds have shown efficacy in blocking COX-2, leading to reduced inflammation and pain relief .
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing pathways related to pain and mood regulation.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound and related derivatives:

Activity Effect Reference
COX-2 InhibitionPotent anti-inflammatory effects
Cytotoxicity against cancer cellsInduces apoptosis in tumor cells
Antimicrobial propertiesEffective against bacterial strains

Case Studies

Several studies have evaluated the biological effects of this compound and its analogs:

  • In Vitro Studies :
    • A study assessed the compound's ability to inhibit COX enzymes in vitro, demonstrating significant inhibition comparable to established NSAIDs .
    • Cytotoxicity assays revealed that the compound induced apoptosis in various cancer cell lines, suggesting potential for anticancer therapy .
  • In Vivo Studies :
    • Animal models showed that administration of the compound resulted in reduced inflammation and pain behavior, supporting its analgesic properties .
    • Long-term studies indicated a favorable safety profile with minimal side effects at therapeutic doses.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the phenyl ring or changes in the urea moiety can significantly alter its pharmacological profile.

Notable SAR Findings:

  • Substituents on the phenyl ring enhance COX inhibition potency.
  • The cyclohexyl group contributes to improved binding affinity at target sites.

Q & A

Q. What are the key steps in synthesizing 1-Cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea?

The synthesis typically involves three stages:

  • Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under acidic/basic conditions to form the 5-oxopyrrolidin-3-yl scaffold .
  • Substituent introduction : Electrophilic aromatic substitution or coupling reactions to attach the 3,4-dimethylphenyl group to the pyrrolidinone nitrogen .
  • Urea linkage : Reaction of the pyrrolidinyl intermediate with cyclohexyl isocyanate under anhydrous conditions (e.g., in dichloromethane with catalytic DMAP) .
    Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .

Q. Which analytical methods are essential for characterizing this compound?

  • Structural confirmation : 1^1H/13^13C NMR to verify substituent positions and urea bond formation. Key signals include the pyrrolidinone carbonyl (~170 ppm in 13^13C NMR) and urea NH protons (~6.5–7.0 ppm in 1^1H NMR) .
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities <1% .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting point (typically 180–200°C) and decomposition thresholds .

Q. What are the common chemical reactions involving this compound?

  • Oxidation : The pyrrolidinone carbonyl can be oxidized to a carboxylic acid derivative using KMnO4_4/H2_2SO4_4, altering solubility and reactivity .
  • Reduction : LiAlH4_4 reduces the carbonyl to a hydroxyl group, modifying hydrogen-bonding capacity .
  • Substitution : The 3,4-dimethylphenyl group undergoes halogenation (e.g., bromination via NBS) for SAR studies .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield?

  • Factorial design : Use a 2k^k factorial approach to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimizing the urea coupling step may require testing THF vs. DMF solvents and temperatures between 0–25°C .
  • Response surface methodology (RSM) : Model interactions between reaction time and reagent stoichiometry to maximize yield (e.g., 1.2:1 molar ratio of cyclohexyl isocyanate to pyrrolidinyl amine achieves >80% yield) .

Q. How do structural modifications influence biological activity?

  • Substituent effects :
    • 3,4-Dimethylphenyl : Enhances lipophilicity (logP ~3.5) and π-π stacking with hydrophobic enzyme pockets, as seen in kinase inhibition assays .
    • Cyclohexyl group : Improves metabolic stability compared to aryl substituents (t1/2_{1/2} >6 hours in microsomal assays) .
  • Case study : Replacing the 3,4-dimethylphenyl with a 4-fluorophenyl group reduces IC50_{50} values by 50% in EGFR inhibition studies, suggesting steric hindrance impacts binding .

Q. How to resolve contradictions between solubility and in vitro activity data?

  • Solubility enhancement : Use co-solvents (e.g., 10% DMSO in PBS) or formulate as a cyclodextrin inclusion complex to maintain bioactivity in aqueous assays .
  • Data normalization : Express activity as % inhibition relative to a reference compound to account for solubility-driven concentration discrepancies .
  • Structural analogs : Compare with derivatives (e.g., 1-cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea) to isolate solubility effects from target engagement .

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